molecular formula C27H35N5O5 B12380882 E3 Ligase Ligand-linker Conjugate 49

E3 Ligase Ligand-linker Conjugate 49

Cat. No.: B12380882
M. Wt: 509.6 g/mol
InChI Key: XTWJAIVDTRTDPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 49 involves several key steps:

    Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques.

    Linker Attachment: The linker is attached to the ligand through a series of coupling reactions.

    Final Conjugation: The final step involves the conjugation of the ligand-linker intermediate to the target protein ligand.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques . Quality control measures, such as HPLC (high-performance liquid chromatography) and mass spectrometry, are employed to ensure consistency and quality of the final product .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 49 is unique in its ability to target specific proteins for degradation. Similar compounds include:

This compound stands out due to its specific ligand-linker design, which offers enhanced stability and specificity in targeting proteins for degradation .

Properties

Molecular Formula

C27H35N5O5

Molecular Weight

509.6 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-10-7-27(15-30)16-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35)

InChI Key

XTWJAIVDTRTDPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCO

Origin of Product

United States

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